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amino-

Cat. No.: B085843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amino-G acid, chemically known as 7-amino-1,3-naphthalenedisulfonic acid, is a fluorescent

compound widely utilized as an optical brightener in various industries.[1] In the realm of

scientific research, its intrinsic fluorescence lends itself to applications as a fluorescent label

and probe. This document provides detailed application notes and experimental protocols for

the use of Amino-G acid in a research setting, with a focus on its potential applications in

labeling biomolecules and its use as a fluorescent tracer.

Amino-G acid absorbs ultraviolet light and emits it in the blue region of the visible spectrum,

making it a useful tool for fluorescence microscopy and spectroscopy.[2] Its primary amine

group allows for covalent attachment to various molecules of interest, enabling them to be

visualized and tracked.

Physicochemical and Fluorescent Properties
A comprehensive understanding of the properties of Amino-G acid is crucial for its effective

application in research.
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Property Value Reference

Molecular Formula C₁₀H₉NO₆S₂ [3]

Molecular Weight 303.31 g/mol [3]

Excitation Wavelength (λex)
310 nm (in 0.1 M phosphate

buffer, pH 7.0)
[3]

Emission Wavelength (λem)
450 nm (in 0.1 M phosphate

buffer, pH 7.0)
[3]

Appearance
Off-white to light brown powder

or needles
[4]

Solubility Soluble in water [3]

Applications in Research
While not as commonly used as other fluorophores like fluorescein or rhodamine derivatives,

Amino-G acid presents a cost-effective and readily available option for specific applications.

Fluorescent Labeling of Carbohydrates
Amino-G acid can be used to label the reducing ends of oligosaccharides. This is particularly

useful for the analysis and characterization of carbohydrates by electrophoresis or

chromatography. The reaction involves the formation of a Schiff base between the amino group

of Amino-G acid and the aldehyde group of the reducing sugar, which is then stabilized by

reduction.[3]

Potential for Amine-Reactive Labeling of Proteins and
Peptides
The primary amine group on Amino-G acid allows for its conjugation to biomolecules using

standard amine-reactive crosslinking chemistry. While specific protocols for Amino-G acid are

not widely published, established methods for other amine-containing fluorescent dyes can be

adapted. This would involve activating a carboxylate-containing molecule (like a protein) and

then reacting it with the amino group of Amino-G acid, or using a homobifunctional crosslinker

to link two amino groups.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.merckmillipore.com/BO/en/product/sigma/08657
https://www.merckmillipore.com/BO/en/product/sigma/08657
https://www.merckmillipore.com/BO/en/product/sigma/08657
https://www.merckmillipore.com/BO/en/product/sigma/08657
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095931/
https://www.merckmillipore.com/BO/en/product/sigma/08657
https://www.merckmillipore.com/BO/en/product/sigma/08657
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescent Tracer Studies
Due to its high water solubility and detectability at low concentrations, Amino-G acid has been

successfully used as a tracer in hydrological and geothermal studies.[1][5] This application

highlights its stability and inertness in certain environments, which can be advantageous in

specific biological tracer experiments where a non-interacting fluorescent molecule is required.

Experimental Protocols
Protocol 1: Fluorescent Labeling of Carbohydrates
This protocol is adapted from established methods for labeling carbohydrates with amine-

containing fluorescent dyes.[3]

Materials:

Amino-G acid (7-amino-1,3-naphthalenedisulfonic acid)

Oligosaccharide sample

Sodium cyanoborohydride (NaCNBH₃) solution (handle with extreme caution in a fume hood)

Dimethyl sulfoxide (DMSO)

Acetic acid

Purification column (e.g., gel filtration or HPLC)

Phosphate buffer (0.1 M, pH 7.0)

Procedure:

Dissolve the reagents:

Prepare a 0.1 M solution of Amino-G acid in a 1:1 (v/v) mixture of DMSO and acetic acid.

Prepare a 1 M solution of sodium cyanoborohydride in DMSO.

Dissolve the carbohydrate sample in the Amino-G acid solution.
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Labeling Reaction:

Add the sodium cyanoborohydride solution to the carbohydrate/Amino-G acid mixture. The

final concentration of NaCNBH₃ should be approximately 0.2 M.

Incubate the reaction mixture at 80°C for 2 hours in a sealed vial.

Purification:

Cool the reaction mixture to room temperature.

Remove excess unreacted Amino-G acid and by-products by gel filtration chromatography

or reverse-phase HPLC.

Analysis:

Confirm labeling and quantify the labeled carbohydrate using a fluorometer with excitation

at 310 nm and emission at 450 nm.

Workflow for Carbohydrate Labeling:
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Workflow for Fluorescent Labeling of Carbohydrates
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Caption: Workflow for labeling carbohydrates with Amino-G acid.

Protocol 2: General Protocol for Amine-Reactive Protein
Labeling (Adapted for Amino-G Acid)
This is a generalized protocol for labeling proteins with a carboxyl group using a water-soluble

carbodiimide (EDC) to activate the carboxyl group for reaction with the amine group of Amino-G

acid. Optimization will be required for specific proteins.

Materials:
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Protein of interest (with accessible carboxyl groups)

Amino-G acid

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS) (optional, to increase efficiency)

MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 4.5-5.0

Phosphate Buffered Saline (PBS), pH 7.4

Desalting column

Procedure:

Prepare Protein:

Dissolve the protein in MES buffer. The concentration will depend on the specific protein.

Activate Protein:

Add a 10-fold molar excess of EDC (and optionally NHS) to the protein solution.

Incubate for 15 minutes at room temperature.

Labeling Reaction:

Add a 20- to 50-fold molar excess of Amino-G acid (dissolved in a small amount of MES

buffer) to the activated protein solution.

Incubate for 2 hours at room temperature, protected from light.

Quench Reaction:

Add a quenching reagent such as hydroxylamine or Tris buffer to a final concentration of

10-50 mM to stop the reaction.

Purification:
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Remove unreacted Amino-G acid and by-products using a desalting column equilibrated

with PBS.

Characterization:

Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280

nm) and the Amino-G acid (at its absorbance maximum) and using their respective

extinction coefficients.

Confirm fluorescence of the labeled protein using a fluorometer.

Logical Relationship for Protein Labeling:

Protein Labeling with Amino-G Acid
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Caption: Covalent labeling of a protein with Amino-G acid.

Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from

fluorescence experiments using Amino-G acid-labeled biomolecules. Researchers should

generate their own data for their specific experimental conditions.
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Labeled Molecule Concentration (µM)
Fluorescence
Intensity (a.u.) at
450 nm

Fold Increase vs.
Unlabeled

Unlabeled Dextran 10 5 1

Amino-G-Dextran 10 550 110

Unlabeled BSA 5 12 1

Amino-G-BSA (Low

Labeling)
5 320 27

Amino-G-BSA (High

Labeling)
5 850 71

Considerations and Limitations
Photostability: Like many organic fluorophores, Amino-G acid may be susceptible to

photobleaching under intense or prolonged illumination. It is advisable to use anti-fade

reagents in imaging applications and minimize light exposure.

Environmental Sensitivity: The fluorescence of Amino-G acid may be sensitive to its local

environment (e.g., pH, polarity). This can be a useful feature for developing biosensors but

should be characterized for each application.

Quantum Yield: The quantum yield of Amino-G acid may be lower than that of more modern,

specifically engineered fluorophores. This may result in lower signal intensity in some

applications.

Purity: Ensure the use of high-purity Amino-G acid to avoid interference from fluorescent

impurities.

Conclusion
Amino-G acid offers a viable and accessible option as a fluorescent label for certain research

applications, particularly for carbohydrate analysis. While its use in protein labeling and cellular

imaging is less established, the general principles of amine-reactive chemistry suggest its

potential in these areas with appropriate optimization. The protocols and information provided

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


herein serve as a starting point for researchers interested in exploring the utility of this classic

optical brightener in their own work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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